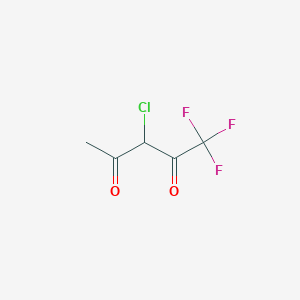

3-Chloro-1,1,1-trifluoropentane-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,1,1-Trifluoro-2,4-pentanedione, also known as trifluoro-acetylacetone (TFAA), is a compound with the molecular formula C5H5F3O2 . It’s used as a reagent in the preparation of 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethylquinoxaline 1,4-di-N-oxide derivatives .

Synthesis Analysis

The synthesis of 1,1,1-Trifluoro-2,4-pentanedione involves a Claisen condensation reaction using trifluoroacetic ethyl ester and acetone as raw materials . The optimal conditions for this synthesis include using a sodium ethoxide solution in ethanol as a catalyst, anhydrous ether as a solvent, and a reaction temperature of 30°C for 2 hours .Molecular Structure Analysis

The molecular structure of 1,1,1-Trifluoro-2,4-pentanedione has been investigated using Density Functional Theory (DFT) calculations .Chemical Reactions Analysis

1,1,1-Trifluoro-2,4-pentanedione has been used as a reagent in the preparation of 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethylquinoxaline 1,4-di-N-oxide derivatives .Physical And Chemical Properties Analysis

1,1,1-Trifluoro-2,4-pentanedione is a liquid with a refractive index of 1.388 (lit.) and a density of 1.27 g/mL at 25 °C (lit.) . It has a boiling point of 105-107 °C (lit.) .Scientific Research Applications

Molecular Structure Analysis

One major application of 3-Chloro-1,1,1-trifluoropentane-2,4-dione is in the study of molecular structures and vibrational assignments. For example, Tayyari et al. (2008) investigated the molecular structure of closely related compounds through ab initio and Density Functional Theory (DFT) calculations. This study highlighted the energy difference between stable cis-enol forms and compared calculated vibrational frequencies with experimental results, demonstrating excellent agreement and providing insights into molecular behavior and hydrogen bonding strength Tayyari et al., 2008.

Synthesis and Reactivity

This compound serves as a key reagent in synthetic chemistry, facilitating the creation of complex molecules. Zhilina et al. (2012) explored its reactivity in the synthesis of fluorinated 1,3-enaminoketones, leading to novel compounds with potential applications in material science and catalysis Zhilina et al., 2012.

Material Science Applications

In material science, this compound contributes to the development of new materials with specialized properties. For instance, Sevast’yanov et al. (2008) synthesized lead(II) complexes with this compound, examining their structures, thermochemical properties, and potential applications in electronics and catalysis Sevast’yanov et al., 2008.

Antimicrobial and Detoxification Applications

Research by Ren et al. (2009) expanded the application horizon by utilizing derivatives of this compound in the development of N-halamine-coated cotton fabrics for antimicrobial and detoxification purposes. This innovative approach leverages the chemical stability and reactive nature of fluorinated compounds for practical applications in healthcare and environmental protection Ren et al., 2009.

Mechanism of Action

Target of Action

Similar compounds such as 1,1,1-trifluoro-2,4-pentanedione have been used in the preparation of various derivatives , suggesting that it may interact with a wide range of biological targets.

Mode of Action

It’s known that similar compounds can form complexes with metal ions , which could potentially alter the function of metal-dependent enzymes or proteins.

Biochemical Pathways

Based on its structural similarity to 1,1,1-trifluoro-2,4-pentanedione, it may be involved in the formation of various derivatives .

Result of Action

Similar compounds have been used in the preparation of various derivatives , suggesting that it may have a wide range of potential effects.

Action Environment

It is known that similar compounds should be stored at 2-8°c and kept away from open flames, hot surfaces, and sources of ignition .

Safety and Hazards

properties

IUPAC Name |

3-chloro-1,1,1-trifluoropentane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClF3O2/c1-2(10)3(6)4(11)5(7,8)9/h3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFXAAOXKPUNPQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(=O)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClF3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-(Dimethylamino)ethyl)-7-fluoro-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2442137.png)

![N-(5-methylisoxazol-3-yl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2442138.png)

![2-[3,5-Dimethyl-4-(oxiran-2-ylmethoxy)pyrazol-1-yl]-4,6-dimethylpyrimidine](/img/structure/B2442145.png)

![5-chloro-2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2442146.png)

![4-[(2-Methylpropan-2-yl)oxycarbonyl]-1,2,3,5-tetrahydro-1,4-benzodiazepine-8-carboxylic acid](/img/structure/B2442147.png)

![3-(3,4-Dimethoxyphenyl)-5-{1-[(3-methylphenoxy)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2442157.png)